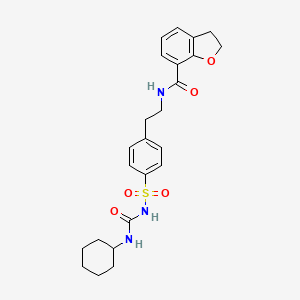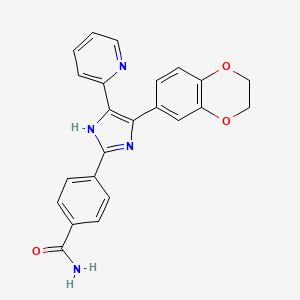
D4476
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
D 4476 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the inhibition of specific protein kinases and their role in various chemical processes.
Biology: D 4476 is employed to investigate cellular signaling pathways, particularly those involving casein kinase 1 and transforming growth factor-beta type I receptor.
Medicine: It has potential therapeutic applications in cancer research, as it can inhibit the growth of cancer cells by targeting specific kinases.
Industry: D 4476 is used in the development of kinase inhibitors for pharmaceutical applications
Wirkmechanismus
Target of Action
D4476, also known as CK1 Inhibitor, is a selective, potent, and cell-permeant inhibitor of Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and metabolism .
Mode of Action
This compound interacts with CK1 and inhibits its activity. It specifically inhibits the phosphorylation of endogenous forkhead box transcription factor O1a (FOXO1a) on Ser322 and Ser325 within its multisite phosphorylation domains (MPDs), without affecting the phosphorylation of other sites . This suggests that this compound may be an ATP-competitive inhibitor of CK1 .
Biochemical Pathways
CK1 phosphorylates serine residues that are located close to another phosphoserine in multisite phosphorylation domains (MPDs). The most important substrates of CK1 kinases are proteins that act in the regulatory nodes essential for tumorigenesis of hematological malignancies . Among those, the most important are the functions of CK1s in the regulation of Wnt pathways, cell proliferation, apoptosis, and autophagy .
Result of Action
The inhibition of CK1 by this compound has been shown to have significant effects at the molecular and cellular levels. For instance, this compound has been shown to inhibit autophagy flux . Moreover, this compound in combination with 5-FU induced G2, S, and G1 phase arrests and depleted mRNA of both cell proliferation-related genes and multi-drug-resistant (MDR)-related genes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be influenced by the presence of other drugs, as seen in the synergistic effect observed when this compound is used in combination with 5-FU . Additionally, the stability and action of this compound could potentially be influenced by factors such as temperature and pH, although specific studies on these aspects are currently lacking.
Biochemische Analyse
Biochemical Properties
D4476 interacts with CK1, a serine/threonine protein kinase, by inhibiting its activity . CK1 phosphorylates serine residues that are located close to another phosphoserine in multisite phosphorylation domains (MPDs) . This compound may act as an ATP-competitive inhibitor of CK1 , indicating that it competes with ATP for the active site on the enzyme .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in H4IIE hepatoma cells, this compound specifically inhibits the phosphorylation of endogenous forkhead box transcription factor O1a (FOXO1a) on Ser322 and Ser325 within its MPD, without affecting the phosphorylation of other sites . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CK1 and the subsequent inhibition of the enzyme’s activity . This inhibition is thought to occur through competition with ATP for the active site on CK1 . By inhibiting CK1, this compound can affect the phosphorylation of various proteins and thus influence numerous cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, treatment with this compound can arrest cell growth at the G1 stage and induce cellular senescence when treated together with Bromodeoxyuridine (BrdU) in HeLa cells .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s known that this compound is used for inhibition of Csnk1a1 . In leukemia cells cultured in 96-well plates, a this compound dose titration is performed by adding 2.5 µM, 5 µM, 10 µM, 20 µM, and 40 µM this compound to cell cultures .
Metabolic Pathways
CK1, the primary target of this compound, is involved in numerous metabolic pathways. It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development .
Transport and Distribution
Given its cell-permeable nature , it can be inferred that this compound can freely diffuse across the cell membrane and distribute throughout the cell.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Considering that its primary target, CK1, is present in multiple cellular organelles , it can be inferred that this compound may also be found in various subcellular locations where CK1 is present.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D 4476 involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:
Formation of the imidazole ring: This is typically achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the benzodioxin moiety: This involves the reaction of a suitable benzaldehyde derivative with a dihydroxybenzene in the presence of a dehydrating agent.
Coupling with pyridine: The final step involves the coupling of the imidazole intermediate with a pyridine derivative under basic conditions
Industrial Production Methods
Industrial production of D 4476 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
D 4476 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können D 4476 in seine reduzierten Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Die Bedingungen umfassen typischerweise die Verwendung starker Basen oder Säuren, um die Substitutionsreaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide liefern, während die Reduktion Alkohole oder Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
D 4476 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeug zur Untersuchung der Hemmung bestimmter Proteinkinasen und ihrer Rolle in verschiedenen chemischen Prozessen verwendet.
Biologie: D 4476 wird verwendet, um zelluläre Signalwege zu untersuchen, insbesondere diejenigen, die die Caseinkinase 1 und den Transforming Growth Factor-beta Typ I-Rezeptor betreffen.
Medizin: Es hat potenzielle therapeutische Anwendungen in der Krebsforschung, da es das Wachstum von Krebszellen durch das Anvisieren spezifischer Kinasen hemmen kann.
Industrie: D 4476 wird bei der Entwicklung von Kinaseinhibitoren für pharmazeutische Anwendungen eingesetzt
Wirkmechanismus
D 4476 übt seine Wirkung aus, indem es selektiv Caseinkinase 1 und den Transforming Growth Factor-beta Typ I-Rezeptor hemmt. Die Hemmung dieser Kinasen verhindert die Phosphorylierung spezifischer Substrate, wodurch verschiedene zelluläre Prozesse moduliert werden. So unterdrückt es beispielsweise die ortsspezifische Phosphorylierung und den nuklearen Ausschluss des Forkhead-Box-O1a (FOXO1a)-Transkriptionsfaktors, der eine entscheidende Rolle bei der Zellzyklusregulation und Apoptose spielt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Caseinkinase I-Inhibitor III (PF-4800567)
- SB 431542-Hydrat
- CKI-7 Dihydrochlorid
- SU-5402
Einzigartigkeit
D 4476 ist aufgrund seiner hohen Selektivität für Caseinkinase 1 und den Transforming Growth Factor-beta Typ I-Rezeptor einzigartig, mit minimalen Auswirkungen auf andere Kinasen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Signalwege ohne Off-Target-Effekte .
Eigenschaften
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZHVCKYBCJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423554 | |
| Record name | CK1 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301836-43-1 | |
| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301836-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CK1 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of D4476?
A1: this compound functions as a potent and relatively selective inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases. [, , , , ] It exerts its effects by competing with ATP for binding to the kinase's ATP-binding site, thereby hindering the enzyme's catalytic activity. []
Q2: How does this compound's inhibition of CK1 affect downstream signaling pathways?
A2: CK1 is involved in a wide range of cellular processes, including Wnt/β-catenin signaling, p53 regulation, circadian rhythm control, and apoptosis. [, , , , ] Inhibition of CK1 by this compound has been shown to:
- Disrupt Wnt/β-catenin signaling: this compound can impede Wnt production by inhibiting Porcupine (Porcn), an O-acyltransferase critical for Wnt palmitoylation. [] It also modulates the phosphorylation status of β-catenin, affecting its stability and transcriptional activity. [, ]
- Activate p53: this compound can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis. [, , , ] This effect is particularly relevant in hematological cancers. []
- Influence circadian rhythms: By affecting the phosphorylation of clock proteins, this compound can alter circadian period length in organisms like Arabidopsis. []
- Modulate autophagy: this compound has been shown to impact autophagy, a cellular process involved in degrading and recycling cellular components. [, , ]
- Affect erythrocyte survival: Studies suggest this compound can influence erythrocyte survival by modulating cytosolic Ca2+ activity. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C23H20N4O3 • HCl and a molecular weight of 436.9 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided abstracts do not offer detailed spectroscopic data, it is standard practice to characterize novel compounds like this compound using techniques like NMR (Nuclear Magnetic Resonance), Mass Spectrometry, and Infrared Spectroscopy. These analyses provide valuable information about the compound's structure, purity, and properties.
Q5: Does this compound possess any catalytic properties itself?
A5: No, this compound acts as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary function is to block the catalytic activity of CK1 kinases.
Q6: Has computational chemistry been used to study this compound?
A7: Yes, computational approaches like molecular modeling have been employed to investigate this compound's interactions with CK1. [, ] These studies provide insights into the binding mode, affinity, and potential structural modifications to enhance the compound's potency and selectivity.
Q7: How do structural modifications of this compound influence its activity, potency, and selectivity?
A8: Studies have explored SAR by modifying the this compound scaffold. For instance, introducing a propargyl group or a bromine atom at specific positions significantly enhanced its inhibitory activity against CK1 in Arabidopsis. [, ] These findings highlight the importance of SAR studies in optimizing drug candidates for improved efficacy and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
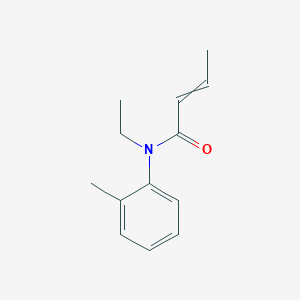
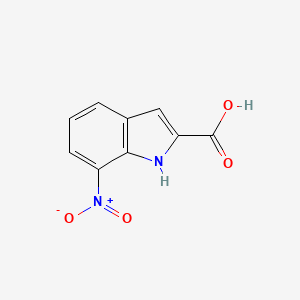
![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)
methanone](/img/structure/B1669636.png)
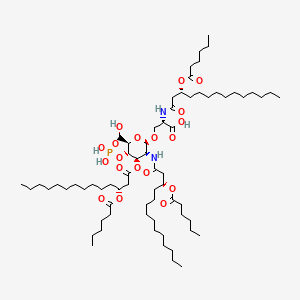
![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)
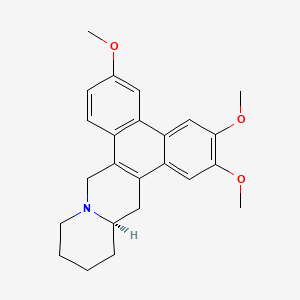

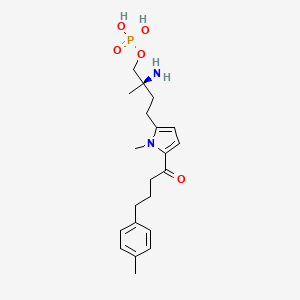

![(4aR,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol](/img/structure/B1669644.png)
